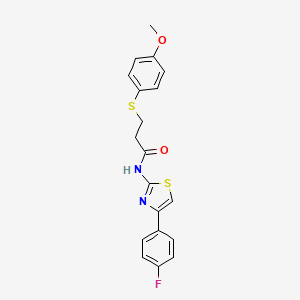

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a thiazole-based compound featuring a 4-fluorophenyl substituent on the thiazole ring and a propanamide chain modified with a (4-methoxyphenyl)thio group. The thiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-24-15-6-8-16(9-7-15)25-11-10-18(23)22-19-21-17(12-26-19)13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFCSGDGFBBWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The methoxyphenylthio group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents include thionyl chloride, sodium methoxide, and various amine derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide are frequently used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it significant for pharmacological research. Key areas of interest include:

- Antimicrobial Activity : Thiazole derivatives, including this compound, have demonstrated efficacy against various microbial strains. Research indicates that they can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

- Antitumor Properties : Studies have shown that thiazole derivatives can exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins .

- Antioxidant Activity : Research indicates that thiazole compounds can reduce oxidative stress markers, suggesting a protective role against oxidative damage in biological systems.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide was found to significantly inhibit cell growth in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

In a preclinical model of inflammation, the compound demonstrated a marked reduction in edema formation when administered to rats subjected to carrageenan-induced paw edema. This effect was comparable to that observed with established anti-inflammatory drugs .

Case Study 3: Antioxidant Effects

Research assessing the antioxidant capacity showed that the compound effectively reduced malondialdehyde levels in cellular models exposed to oxidative stress, highlighting its potential for mitigating oxidative damage in various diseases .

Comparative Data Table

| Property | This compound | Standard Drugs |

|---|---|---|

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria | Penicillin, Ciprofloxacin |

| Antitumor Activity | IC50 values indicate significant cytotoxicity in cancer cell lines | Doxorubicin, Cisplatin |

| Anti-inflammatory Activity | Reduces edema in preclinical inflammation models | Ibuprofen, Aspirin |

| Antioxidant Activity | Reduces malondialdehyde levels in oxidative stress models | Vitamin C, E |

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide are compared below with key analogs from the literature.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₇H₁₆FN₃O₂S₂.

Key Findings:

Structural Variations and Activity :

- The target compound shares a thiazole-propanamide backbone with Compound 31 and Compound 11 , but its (4-methoxyphenyl)thio group distinguishes it. Sulfur-containing substituents (e.g., thioethers) often enhance metabolic stability and target binding compared to oxygen-based groups (e.g., furan in Compound 31) .

- The tetrazole analog () replaces the thio group with a tetrazole ring, increasing hydrogen-bond acceptor capacity (6 vs. 2 in the target compound), which may alter solubility and pharmacokinetics .

Biological Activity: Compound 31 exhibits potent KPNB1 inhibition and anticancer activity, suggesting that the 4-fluorophenyl-thiazole-propanamide framework is a viable pharmacophore. The target compound’s (4-methoxyphenyl)thio group may confer unique selectivity or potency, though experimental validation is needed.

Synthetic Efficiency :

- Compound 11 achieved a 59% yield via POCl₃/Et₃N-mediated coupling, indicating that optimized conditions for similar reactions could be applied to the target compound.

Crystallographic Insights: notes that fluorophenyl-thiazole derivatives often exhibit planar molecular conformations, except for perpendicularly oriented substituents, which may influence packing in crystal lattices and intermolecular interactions .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and anticonvulsant properties. This article delves into the biological activity of this compound, supported by structural data, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound exhibits a complex structure characterized by various functional groups that contribute to its biological activity.

Key Structural Features

- Thiazole Ring : The thiazole moiety is crucial for the compound's biological effects.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and potentially increases bioactivity.

- Methoxyphenyl Group : This group may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have reported that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups like methoxy on the phenyl ring has been correlated with enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for their anticonvulsant activity. A related study highlighted that certain thiazole-integrated compounds exhibited high protective effects against seizures in animal models . This suggests that this compound may also possess similar anticonvulsant properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the thiazole ring significantly influence biological activity. For example:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (like methoxy) enhances potency, while electron-withdrawing groups may reduce it.

- Hydrophobic Interactions : The spatial arrangement of substituents affects how well the compound interacts with target proteins.

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

- Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.

- Substitution Reactions : Introducing fluorine and methoxy groups through electrophilic aromatic substitution methods.

- Final Coupling : Linking the thiazole to the propanamide moiety via amide bond formation.

The purity and identity of the synthesized compound are typically confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and single-crystal X-ray diffraction .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 1.61 µg/mL | |

| Anticonvulsant | Significant seizure protection | |

| Cytotoxicity | Active against various cell lines |

Case Studies

A notable case study involved the application of similar thiazole derivatives in clinical settings where they demonstrated promising results in treating specific cancer types and neurological disorders. These findings underscore the potential of this compound as a candidate for further development in drug discovery programs.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : Condensation of 4-fluorophenyl-substituted thiourea with α-bromo ketones under refluxing ethanol .

Thioether linkage : Coupling the thiazole intermediate with 4-methoxythiophenol using Mitsunobu conditions (DIAD, PPh₃) or via nucleophilic substitution in DMF .

Amide bond formation : Reacting the intermediate with propanoic acid derivatives using EDCI/HOBt coupling agents .

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%). Characterize intermediates using / NMR and HRMS .

Q. How is the compound structurally characterized?

- Techniques :

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-S bond: ~1.75–1.80 Å; thiazole ring planarity) .

- Spectroscopy :

- NMR: Thiazole protons appear as singlets at δ 7.2–7.5 ppm; methoxy group as a singlet at δ 3.8 ppm.

- FT-IR: Confirm amide C=O stretch (~1680 cm⁻¹) and thioether C-S (~680 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thiazole core?

- Experimental Design :

- Solvent screening : Compare DMF (polar aprotic) vs. THF (low polarity) for cyclocondensation efficiency.

- Catalyst optimization : Test ZnCl₂ or FeCl₃ as Lewis acids to accelerate thiourea-ketone cyclization .

- Data contradiction : Higher temperatures (>80°C) may degrade intermediates; use controlled microwave-assisted synthesis to reduce side reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Approach :

- Lipophilicity : Calculate logP using Molinspiration or Schrödinger QikProp (experimental logP ~3.2) .

- Metabolic stability : Simulate CYP3A4/2D6 metabolism via docking (AutoDock Vina) to identify vulnerable sites (e.g., methoxy group demethylation) .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How do structural modifications affect biological activity?

- Case Study :

- Fluorophenyl vs. bromophenyl substitution : Fluorine enhances metabolic stability but reduces solubility; bromine increases steric hindrance, lowering target binding .

- Thioether vs. sulfone : Replacing S with SO₂ in the thioether linkage decreases cellular permeability (Caco-2 assay: Papp <1 × 10⁻⁶ cm/s) .

Q. How to resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Assay variability : Compare IC₅₀ values from fluorescence-based vs. radiometric kinase assays (e.g., ATP competition vs. substrate displacement).

- Cell line differences : Test cytotoxicity in HEK293 (high basal metabolism) vs. HCT116 (low efflux) to isolate transporter effects .

- Mitigation : Standardize protocols (e.g., ATP concentration, incubation time) and use orthogonal assays (SPR, ITC) for binding validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.